molecular formula C18H5F10P B165990 Bis(pentafluorophenyl)phenylphosphine CAS No. 5074-71-5

Bis(pentafluorophenyl)phenylphosphine

Cat. No.: B165990
CAS No.: 5074-71-5
M. Wt: 442.2 g/mol
InChI Key: OYNXPGGNQMSMTR-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)phenylphosphine, also known as this compound, is an organophosphorus compound with the molecular formula C₁₈H₅F₁₀P. It is characterized by the presence of three phenyl groups, two of which are fully fluorinated. This compound is notable for its high thermal stability and unique electronic properties, making it a valuable reagent in various chemical applications .

Mechanism of Action

Target of Action

Bis(pentafluorophenyl)phenylphosphine, also known as Decafluorotriphenylphosphine, is primarily used as a ligand in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it plays a crucial role in facilitating and directing the course of the reaction .

Mode of Action

This compound interacts with its targets by binding to them and influencing their reactivity. For instance, it is involved in the palladium-catalyzed Heck reaction of iodobenzene and styrene . In this reaction, it binds to the palladium catalyst, modifying its electronic properties and thereby influencing the course of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular reaction it is involved in. In the case of the Heck reaction, it facilitates the cross-coupling of aryl halides and alkenes . This reaction is a key step in many synthetic pathways, leading to a wide range of downstream products .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products. For example, in the Heck reaction, its presence allows for the efficient coupling of iodobenzene and styrene .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Heck reaction it facilitates occurs in compressed carbon dioxide . The pressure and temperature of the reaction environment can significantly affect the reaction’s rate and yield . Furthermore, this compound is air-sensitive, indicating that it must be handled and stored under an inert atmosphere to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(pentafluorophenyl)phenylphosphine can be synthesized through the reaction of triphenylphosphine with elemental fluorine or fluorinating agents such as xenon difluoride. The reaction typically occurs in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of decafluorotriphenylphosphine involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorine gas. The use of automated systems ensures precise control over reaction parameters, resulting in high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)phenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Bis(pentafluorophenyl)phenylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)phosphine: Similar in structure but with three fully fluorinated phenyl groups.

    Triphenylphosphine: Lacks fluorination, resulting in different electronic properties.

    Tris(4-fluorophenyl)phosphine: Contains partially fluorinated phenyl groups.

Uniqueness

Bis(pentafluorophenyl)phenylphosphine is unique due to its combination of high thermal stability and strong electron-withdrawing capability. This makes it particularly useful in applications requiring robust and highly reactive ligands .

Properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H5F10P/c19-7-9(21)13(25)17(14(26)10(7)22)29(6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNXPGGNQMSMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H5F10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198783
Record name Bis(pentafluorophenyl)phenylphosphine
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Molecular Weight

442.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bis(pentafluorophenyl)phenylphosphine
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CAS No.

5074-71-5
Record name Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl) phenyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is decafluorotriphenylphosphine used in GC/MS analysis?

A1: Decafluorotriphenylphosphine serves as a valuable tool for evaluating instrument performance in GC/MS systems operating in both electron impact (EI) [] and chemical ionization (CI) modes []. Its well-characterized fragmentation pattern allows for:

  • Mass and Ion Abundance Calibration: DFTPP produces a predictable mass spectrum with fragment ions across a wide mass range, enabling calibration and standardization of GC/MS instruments [, ].
  • Performance Assessment: The relative abundances of DFTPP ions provide insights into instrument sensitivity, resolution, and overall performance [, ]. This helps ensure accurate identification and quantification of analytes in various applications.

Q2: How do the ion abundance criteria for decafluorotriphenylphosphine contribute to environmental analysis?

A2: Ion abundance criteria, initially established to standardize quadrupole mass spectra against magnetic sector spectra, play a crucial role in ensuring the reliability and comparability of GC/MS data, particularly in environmental analysis []. By adhering to established ion abundance criteria for DFTPP, laboratories can:

  • Facilitate Interlaboratory Comparisons: Standardization through DFTPP enables reliable comparison of data generated across different laboratories and instruments [].

Q3: What is the impact of instrumental parameters on the mass spectrum of decafluorotriphenylphosphine?

A3: Research indicates that factors such as ion source temperature, pressure, sample concentration, electron energy, and ion optic settings can influence the relative abundances of ions observed in the DFTPP mass spectrum [, ]. For instance:

  • Ion Source Temperature: Higher temperatures can lead to increased fragmentation, impacting the relative abundances of molecular and fragment ions [].
  • Ion Focus Potential: This parameter significantly affects the ratio of molecular ions to specific fragment ions, like Cl- [].

Q4: Can decafluorotriphenylphosphine be used in supercritical fluid chromatography-mass spectrometry (SFC/MS)?

A4: Yes, research demonstrates the feasibility of using DFTPP in open tubular column SFC/MS systems []. In this setup:

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